molecular formula C13H21NO2S B12721804 Snv8XM36Y8 CAS No. 952006-71-2

Snv8XM36Y8

Cat. No.: B12721804
CAS No.: 952006-71-2
M. Wt: 255.38 g/mol
InChI Key: UMQKLDOKCOSGCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves several steps. The starting material is typically 2,6-dimethoxyphenol, which undergoes a series of reactions including sulfonation, nitration, and reduction to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production of 2,6-dimethoxy-4-(isopropylthio)phenethylamine is typically carried out in large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. This includes the use of continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-(isopropylthio)phenethylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into different amines and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropylthio groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, quinones, and other derivatives .

Scientific Research Applications

2,6-dimethoxy-4-(isopropylthio)phenethylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other psychoactive compounds.

    Biology: It is studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Research is ongoing into its potential use in treating certain psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin receptor agonist, which leads to altered perception and mood. The compound also affects dopamine and norepinephrine systems, contributing to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-4-methylamphetamine (DOM): Another psychoactive phenethylamine with similar effects.

    2,5-dimethoxy-4-ethylamphetamine (DOET): Similar in structure and effects to 2,6-dimethoxy-4-(isopropylthio)phenethylamine.

    2,5-dimethoxy-4-bromoamphetamine (DOB): Known for its potent psychoactive effects.

Uniqueness

2,6-dimethoxy-4-(isopropylthio)phenethylamine is unique due to its specific substitution pattern, which gives it distinct pharmacological properties compared to other phenethylamines. Its isopropylthio group contributes to its unique receptor binding profile and effects .

Properties

CAS No.

952006-71-2

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine

InChI

InChI=1S/C13H21NO2S/c1-9(2)17-10-7-12(15-3)11(5-6-14)13(8-10)16-4/h7-9H,5-6,14H2,1-4H3

InChI Key

UMQKLDOKCOSGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=C(C(=C1)OC)CCN)OC

Origin of Product

United States

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